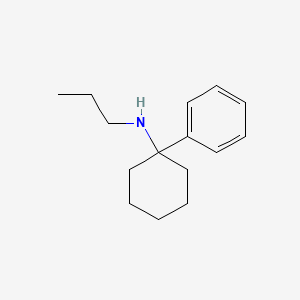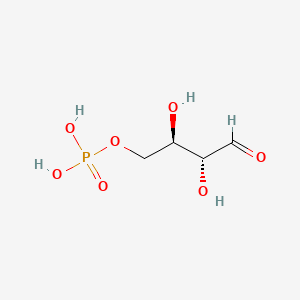
D-Erythrose 4-phosphate
Vue d'ensemble
Description
D-érythrose 4-phosphate: est un ester phosphate du sucre simple érythrose. Il joue un rôle crucial en tant qu'intermédiaire dans plusieurs voies métaboliques, notamment la voie des pentoses phosphates et le cycle de Calvin . Ce composé est essentiel pour la biosynthèse des acides aminés aromatiques et d'autres biomolécules importantes .
Mécanisme D'action
Target of Action
D-Erythrose 4-phosphate (E4P) primarily targets several enzymes, including 2-dehydro-3-deoxyphosphooctonate aldolase , glucose-6-phosphate isomerase , and phospho-2-dehydro-3-deoxyheptonate aldolase . These enzymes play crucial roles in various biochemical pathways, including the shikimate pathway and the pentose phosphate pathway.
Mode of Action
E4P interacts with its target enzymes to catalyze specific reactions. For instance, it catalyzes the condensation of phosphoenolpyruvate (PEP) and D-erythrose-4-phosphate (E4P) to give rise to 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP), a reaction catalyzed by the enzyme DAHP synthase .
Biochemical Pathways
E4P is an intermediate in the pentose phosphate pathway and the Calvin cycle . It also plays a crucial role in the shikimate pathway , where it reacts with phosphoenolpyruvate to form DAHP . This pathway is responsible for the biosynthesis of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan .
Result of Action
The action of E4P results in the production of various important compounds. For instance, in the shikimate pathway, it leads to the production of aromatic amino acids . It also plays a role in the biosynthesis of vitamin B6 .
Analyse Biochimique
Biochemical Properties
D-Erythrose 4-phosphate is involved in various biochemical reactions. It acts as a substrate for several enzymes, including transaldolase and fructose-bisphosphate aldolase. Transaldolase catalyzes the formation of this compound and fructose 6-phosphate from sedoheptulose 7-phosphate and glyceraldehyde 3-phosphate . In the Calvin cycle, fructose-bisphosphate aldolase catalyzes the formation of sedoheptulose 1,7-bisphosphate from this compound and dihydroxyacetone phosphate . Additionally, this compound is a precursor in the shikimate pathway, where it reacts with phosphoenolpyruvate to form 3-deoxy-D-arabinoheptulosonate-7-phosphate, catalyzed by DAHP synthase .
Cellular Effects
This compound influences various cellular processes. It is involved in the biosynthesis of aromatic amino acids such as tyrosine, phenylalanine, and tryptophan, which are essential for protein synthesis and other cellular functions . This compound also plays a role in the metabolism of vitamin B6, contributing to the synthesis of pyridoxal phosphate, an important coenzyme in many enzymatic reactions . Furthermore, this compound affects cell signaling pathways and gene expression by serving as a precursor for several biomolecules involved in these processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions and enzymatic reactions. It binds to enzymes such as transaldolase and fructose-bisphosphate aldolase, facilitating the transfer of carbon units between sugar phosphates . In the shikimate pathway, this compound reacts with phosphoenolpyruvate to form 3-deoxy-D-arabinoheptulosonate-7-phosphate, a key intermediate in the biosynthesis of aromatic amino acids . Additionally, this compound is involved in the production of erythronate-4-phosphate through the action of erythrose-4-phosphate dehydrogenase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions but may degrade under extreme pH or temperature . Long-term studies have shown that this compound can influence cellular function by altering metabolic flux and gene expression . In vitro and in vivo studies have demonstrated that this compound can affect the stability and activity of enzymes involved in its metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it supports normal cellular functions by participating in essential metabolic pathways . At high doses, this compound may exhibit toxic effects, including disruptions in metabolic processes and enzyme activities . Studies have shown that excessive amounts of this compound can lead to adverse effects on cellular metabolism and overall health .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the pentose phosphate pathway and the Calvin cycle . In the pentose phosphate pathway, it is formed from sedoheptulose 7-phosphate and glyceraldehyde 3-phosphate through the action of transaldolase . In the Calvin cycle, this compound is produced from fructose 6-phosphate and glyceraldehyde 3-phosphate by the enzyme fructose-bisphosphate aldolase . Additionally, this compound is a precursor in the shikimate pathway, contributing to the biosynthesis of aromatic amino acids .
Transport and Distribution
Within cells, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions ensure that this compound reaches its target sites within the cell, where it participates in metabolic reactions . The localization and accumulation of this compound are regulated by its interactions with other biomolecules and cellular structures .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it performs its biochemical functions. In plants, it is primarily found in plastids, where it participates in the Calvin cycle and the shikimate pathway . In other organisms, this compound may be localized in different cellular compartments depending on the specific metabolic pathways it is involved in . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: Le D-érythrose 4-phosphate peut être synthétisé par des réactions enzymatiques. Une méthode courante implique l'enzyme transaldolase, qui catalyse la formation de D-érythrose 4-phosphate et de fructose 6-phosphate à partir de sédoheptulose 7-phosphate et de glycéraldéhyde 3-phosphate . Une autre méthode implique l'enzyme érythrose-4-phosphate déshydrogénase, qui oxyde le D-érythrose en D-érythrose 4-phosphate en présence de NAD+ .
Méthodes de production industrielle: La production industrielle de D-érythrose 4-phosphate est généralement réalisée par fermentation microbienne. Des souches spécifiques de bactéries ou de levures sont génétiquement modifiées pour surproduire les enzymes nécessaires à la synthèse du D-érythrose 4-phosphate .
Analyse Des Réactions Chimiques
Types de réactions: Le D-érythrose 4-phosphate subit plusieurs types de réactions chimiques, notamment:
Oxydation: Catalysée par l'érythrose-4-phosphate déshydrogénase, le convertissant en 4-phosphoérythronate.
Condensation: Réagit avec le phosphoénolpyruvate pour former le 3-désoxy-D-arabino-heptulosonate-7-phosphate (DAHP) en présence de DAHP synthase.
Réactifs et conditions courantes:
Oxydation: Le NAD+ est couramment utilisé comme cofacteur dans l'oxydation du D-érythrose 4-phosphate.
Condensation: Le phosphoénolpyruvate est utilisé dans la réaction de condensation pour former le DAHP.
Principaux produits formés:
4-phosphoérythronate: Formé par des réactions d'oxydation.
3-désoxy-D-arabino-heptulosonate-7-phosphate (DAHP): Formé par des réactions de condensation.
Applications de la recherche scientifique
Le D-érythrose 4-phosphate a plusieurs applications de recherche scientifique:
Industrie: Utilisé dans la production de composés aromatiques et de vitamines par fermentation microbienne.
Mécanisme d'action
Le D-érythrose 4-phosphate exerce ses effets par sa participation à plusieurs voies métaboliques. Dans la voie des pentoses phosphates, il est formé par l'action de la transaldolase et est ensuite métabolisé pour produire des biomolécules essentielles . Dans la voie du shikimate, il réagit avec le phosphoénolpyruvate pour former le DAHP, qui est un précurseur de la synthèse des acides aminés aromatiques .
Applications De Recherche Scientifique
D-erythrose 4-phosphate has several scientific research applications:
Comparaison Avec Des Composés Similaires
Composés similaires:
D-ribose 5-phosphate: Un autre phosphate de monosaccharide impliqué dans la voie des pentoses phosphates.
D-glucose 6-phosphate: Un intermédiaire clé dans la glycolyse et la voie des pentoses phosphates.
Unicité: Le D-érythrose 4-phosphate est unique en raison de son rôle spécifique dans la voie du shikimate, qui est essentielle pour la biosynthèse des acides aminés aromatiques. Cette voie est absente chez les animaux, ce qui fait du D-érythrose 4-phosphate une cible potentielle pour le développement d'agents antimicrobiens et d'herbicides .
Propriétés
IUPAC Name |
[(2R,3R)-2,3-dihydroxy-4-oxobutyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O7P/c5-1-3(6)4(7)2-11-12(8,9)10/h1,3-4,6-7H,2H2,(H2,8,9,10)/t3-,4+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHMDNPXVRFFGS-IUYQGCFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C=O)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H](C=O)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | D-Erythrose 4-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001321 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
585-18-2 | |
| Record name | Erythrose, 4-phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=585-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Erythrose 4-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-erythrose 4-phosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03937 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ERYTHROSE 4-PHOSPHATE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2156QF7O8M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | D-Erythrose 4-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001321 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-Dihydro-5H-dibenz[c,e]azepine](/img/structure/B1194995.png)
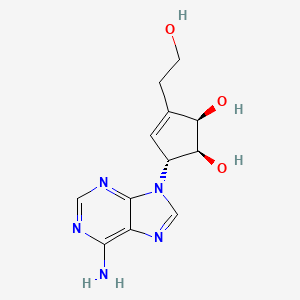
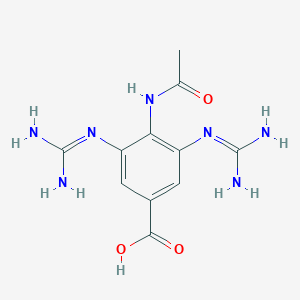
![3-[[2-(1-Benzotriazolyl)-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B1195000.png)
![N-[2-methyl-4-oxo-3-(phenylmethyl)-7-(1-piperidinyl)-6-quinazolinyl]-3-pyridinecarboxamide](/img/structure/B1195001.png)
![N-[2,5-dimethoxy-4-[[oxo(thiophen-2-yl)methyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1195002.png)
![1-(3,5-Dimethyl-1-pyrazolyl)-3-[2-(4-methoxyphenyl)-1-indolyl]-2-propanol](/img/structure/B1195003.png)
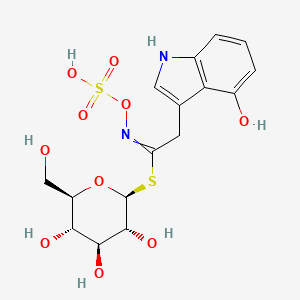

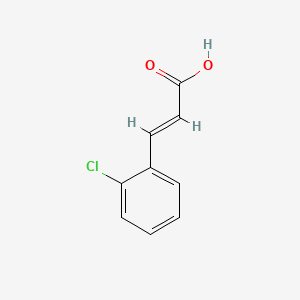
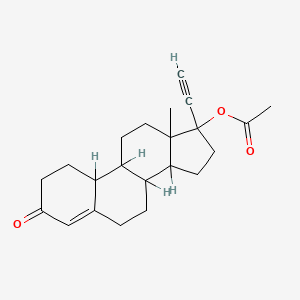
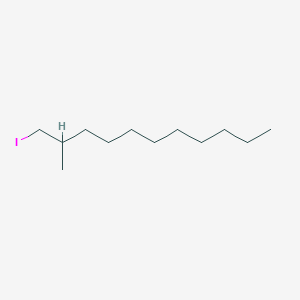
![1-p-Tolyl-2-(4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone](/img/structure/B1195013.png)
